molecular formula C9H6F3NO2 B8512283 1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene

1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene

Cat. No.: B8512283
M. Wt: 217.14 g/mol
InChI Key: BLNHSMXWISCKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene is a chemical compound characterized by the presence of an isocyanate group and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where the isocyanate or trifluoromethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives. The trifluoromethoxy group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene is unique due to the combination of the isocyanate and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

1-(isocyanatomethyl)-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-4-2-1-3-7(8)5-13-6-14/h1-4H,5H2

InChI Key

BLNHSMXWISCKHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN=C=O)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a methylene chloride solution of commercially available 2-(trifluoromethoxy)benzyl amine (2.81 mmol) at 0° C. was added solid Proton sponge (2.81 mmol) then a 20% solution of phosgene in toluene (2.81 mmol). The solution was stirred at 25° C. for 1 hour and then washed with 1N HCl (40 mL). The methylene chloride was then dried with sodium sulfate and evaporated. 1H-NMR (CDCl3): 7.5 ppm (d, 1H); 7.4 ppm (m, 2H); 7.3 ppm (d, 1H); 4.6 ppm (s, 2H).
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